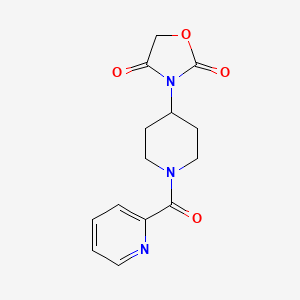

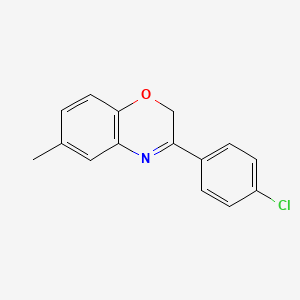

![molecular formula C19H16F3N3O2 B2996399 2-(2-ethylquinazolin-4-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1116017-26-5](/img/structure/B2996399.png)

2-(2-ethylquinazolin-4-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(2-ethylquinazolin-4-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C19H16F3N3O2 and a molecular weight of 375.351. It is a derivative of quinazoline, a class of compounds that have been extensively investigated in medicinal and pesticide chemistry due to their structural diversity, excellent bioactivities, and biocompatibility with the natural environment .

Synthesis Analysis

The synthesis of this compound and its derivatives has been achieved through a hybrid pharmacophore approach . In a study, eighteen 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives were designed and synthesized . The chemical structure of one of these compounds, compound 4a, was confirmed by means of single-crystal X-ray diffraction analysis .Molecular Structure Analysis

The molecular structure of this compound has been confirmed through single-crystal X-ray diffraction analysis . This technique allows for the unambiguous determination of the compound’s structure.科学研究应用

Antimicrobial Activity Against Phytopathogens

This compound and its derivatives have been synthesized and evaluated for their potential as antimicrobial agents against phytopathogenic bacteria and fungi, which are significant in agriculture. For instance, certain derivatives have shown potent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) , a bacterium responsible for rice bacterial blight. This disease can lead to crop losses of up to 50% in severe cases .

Antibacterial Properties in Agriculture

The derivatives of this compound have been designed using a hybrid pharmacophore approach, leading to the discovery of molecules with strong antibacterial properties. These molecules have been tested against various bacteria that affect crops, demonstrating the potential to improve plant health and yield .

Antifungal Applications

Some derivatives of the compound have displayed comparable antifungal activity against Gloeosporium fructigenum at certain concentrations, which is promising for the development of new fungicides that could be used in agricultural practices .

Structural Analysis via X-ray Crystallography

The chemical structure of one of the derivatives was confirmed through single-crystal X-ray diffraction analysis. This structural information is crucial for understanding the compound’s mode of action and for designing more effective derivatives .

Inhibition of Phytopathogenic Bacteria

Derivatives of this compound have shown prominent inhibition activity against phytopathogenic bacteria, which is essential for protecting crops from bacterial diseases and ensuring food security .

Potential for Pesticide Development

Given the broad spectrum of biological activities of quinazoline derivatives, including antibacterial, antifungal, and antiviral properties, there is potential for the development of new pesticides based on these compounds. This could lead to more effective and environmentally friendly pest control methods .

Role in Medicinal Chemistry

Quinazoline derivatives are considered important in medicinal chemistry due to their wide range of biological activities. They serve as building blocks for various pharmaceuticals and have potential applications in treating diseases such as cancer .

Antioxidant and Anticancer Activities

The compound’s framework is part of a class of nitrogen-containing heterocycles known for their antioxidant and anticancer activities. This opens up possibilities for the compound to be used in the development of new treatments for oxidative stress-related diseases and various forms of cancer .

未来方向

The future directions for the research and development of this compound and its derivatives could involve further exploration of their antimicrobial activities. The relationships between the antibacterial activities and the molecular structures of this class of compounds could also be discussed in more detail .

属性

IUPAC Name |

2-(2-ethylquinazolin-4-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O2/c1-2-16-23-14-9-5-3-7-12(14)18(25-16)27-11-17(26)24-15-10-6-4-8-13(15)19(20,21)22/h3-10H,2,11H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUROXHAJCINBOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-ethylquinazolin-4-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

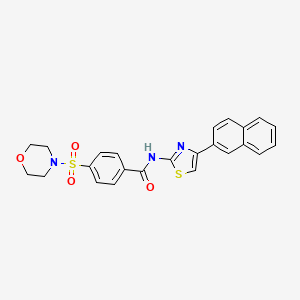

![Ethyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate](/img/structure/B2996316.png)

![3-[(3-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2996318.png)

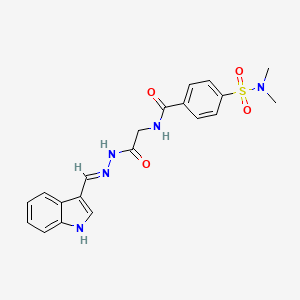

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2996322.png)

![2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2996325.png)

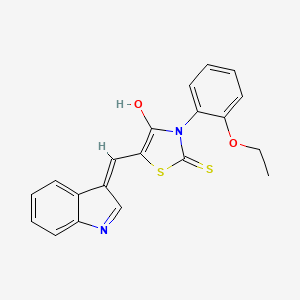

![(Z)-3-phenyl-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acrylonitrile](/img/structure/B2996332.png)

![N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-3-fluorobenzamide](/img/structure/B2996337.png)